
Icosane-1,3-diol
Übersicht
Beschreibung
Icosane-1,3-diol is a glycol.
Wissenschaftliche Forschungsanwendungen
Thermal Energy Storage
- Encapsulation of Paraffin-type Phase Change Material Icosane : Icosane, coated using polyelectrolytes, shows promise for thermal energy storage applications. The encapsulation enhances the thermal stability and storage capacity of the material, making it a potential candidate for efficient energy storage solutions (Seitz & Ajiro, 2019).
Electrochemistry
- Electrochemical Properties of Macrobicyclic Mixed Nitrogen-Sulfur Donor Complexes : Studies on macrobicyclic mixed nitrogen-sulfur donor cobalt(III) complexes, including those with structures similar to icosane-1,3-diol, have revealed significant insights into their redox chemistry, which could be leveraged for electrochemical applications (Gahan, Lawrance, & Sargeson, 1985).
Molecular Structure Analysis
- Disordered Molecular Structure of Cage Compounds : The molecular structure of compounds with cage-like structures, similar to icosane-1,3-diol, has been analyzed to understand their geometrical and bonding properties. This information is crucial for designing new materials and understanding their potential applications (Rivera et al., 2011).
Nanotechnology
- Design of Protein Icosahedron : The design of a 60-subunit protein icosahedron, inspired by the geometry of structures like icosane-1,3-diol, opens up possibilities in targeted drug delivery and vaccine design, demonstrating the intersection of biology and nanotechnology (Hsia et al., 2016).
Drug Delivery Systems
- Aptamer-Conjugated DNA Icosahedral Nanoparticles : Research on DNA icosahedral nanoparticles, which share structural similarities with icosane-1,3-diol, highlights their potential as carriers for drugs like doxorubicin, illustrating their relevance in developing efficient cancer therapies (Chang, Yang, & Huang, 2011).
Enhancement of Thermal Energy Storage Devices
- Thermal Energy Storage Device Utilizing Phase Change Materials : Research on icosane wax for thermal energy storage devices, particularly focusing on enhancing thermal conductivity, shows the potential of icosane-1,3-diol derivatives in improving the efficiency of energy storage systems (Chukwu, Ogbonnaya, & Weiss, 2012).
Eigenschaften
Produktname |
Icosane-1,3-diol |
|---|---|
Molekularformel |
C20H42O2 |
Molekulargewicht |
314.5 g/mol |
IUPAC-Name |
icosane-1,3-diol |
InChI |
InChI=1S/C20H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)18-19-21/h20-22H,2-19H2,1H3 |
InChI-Schlüssel |
KBDJQCXWTFRFHA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(CCO)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


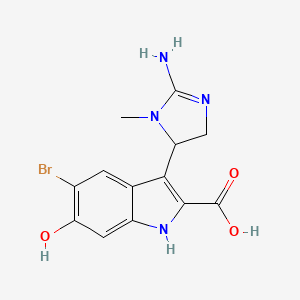
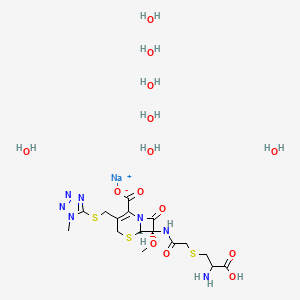
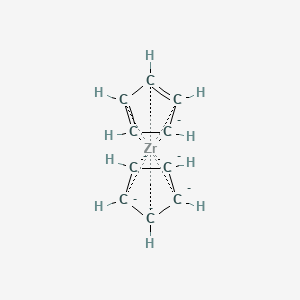
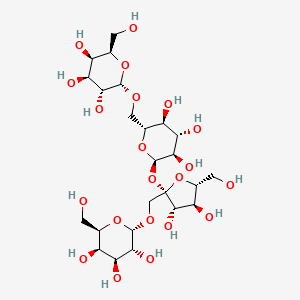
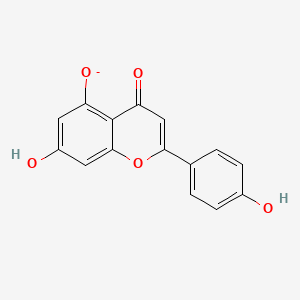
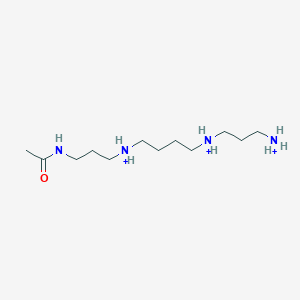

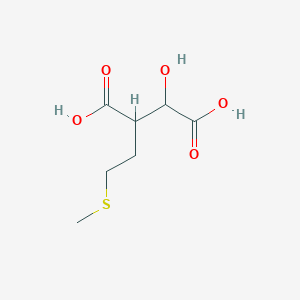

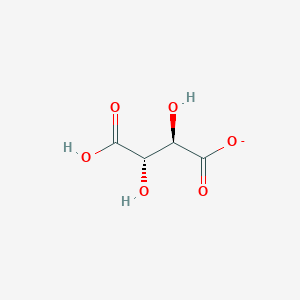

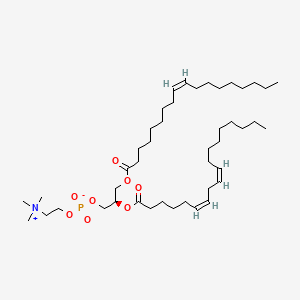
![[5-[(3,4-Difluorophenoxy)methyl]-3-isoxazolyl]-(3-propoxy-1-piperidinyl)methanone](/img/structure/B1263464.png)